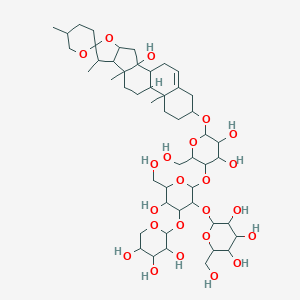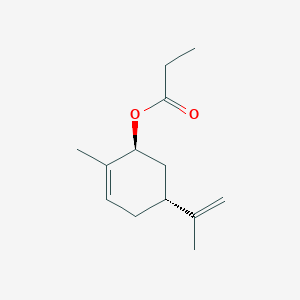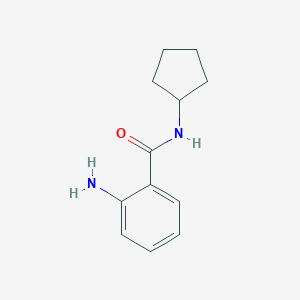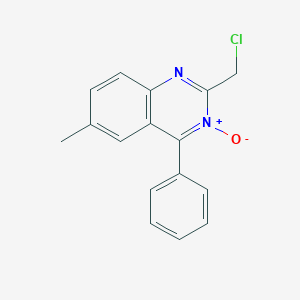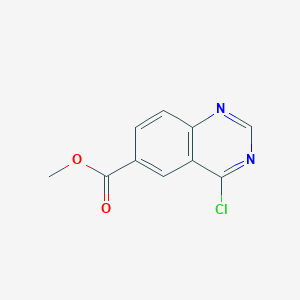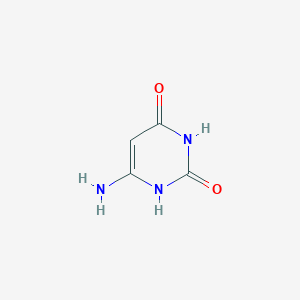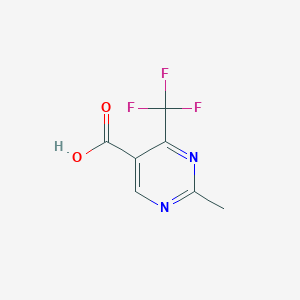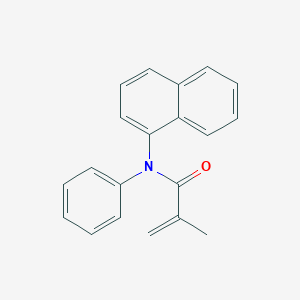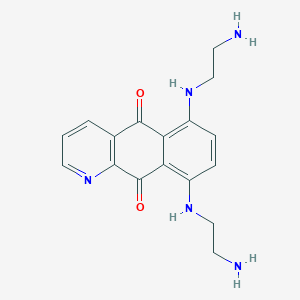
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione is a synthetic compound belonging to the anthraquinone class It is structurally related to mitoxantrone, an anticancer drug
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-aminoethylamine under controlled conditions. The process includes:
Starting Materials: 1,4-dihydroxyanthraquinone and 2-aminoethylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, at elevated temperatures (around 55-60°C) with continuous stirring and de-aeration by bubbling nitrogen.
Purification: The product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione involves its ability to intercalate into DNA, disrupting the DNA replication process. It inhibits topoisomerase II, leading to the formation of DNA strand breaks and ultimately inducing apoptosis in cancer cells. This mechanism is similar to that of mitoxantrone, making it a promising candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Mitoxantrone: 1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-9,10-anthraquinone.
Ametantrone: Another anthraquinone derivative with anticancer properties.
Doxorubicin: An anthracycline antibiotic with a similar mechanism of action.
Uniqueness
5,8-Bis(2-aminoethylamino)-1-azaanthracene-9,10-dione is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its potential for reduced cardiotoxicity compared to doxorubicin and mitoxantrone makes it an attractive candidate for further research and development .
Propiedades
IUPAC Name |
6,9-bis(2-aminoethylamino)benzo[g]quinoline-5,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c18-5-8-20-11-3-4-12(21-9-6-19)14-13(11)16(23)10-2-1-7-22-15(10)17(14)24/h1-4,7,20-21H,5-6,8-9,18-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERLSYZHEFMEBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C3=C(C=CC(=C3C2=O)NCCN)NCCN)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934014 |
Source


|
| Record name | 6,9-Bis[(2-aminoethyl)amino]benzo[g]quinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150629-26-8 |
Source


|
| Record name | BBR 2828 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150629268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,9-Bis[(2-aminoethyl)amino]benzo[g]quinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
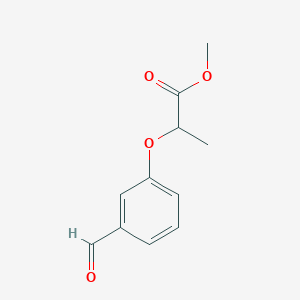
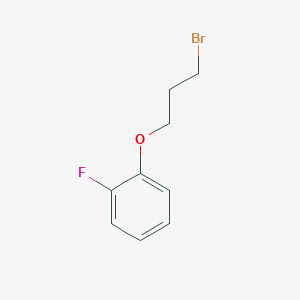
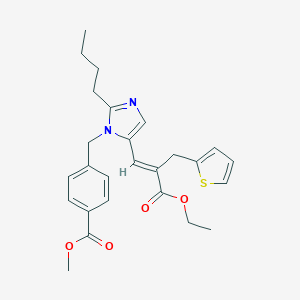
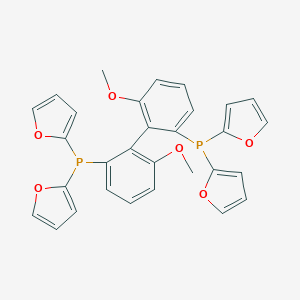
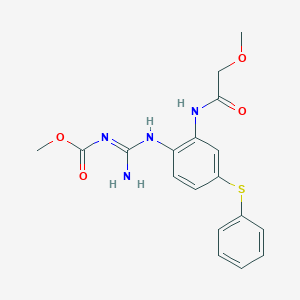
![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)
